
(3-Bromo-4-(2-fluoroethoxy)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-4-(2-fluoroethoxy)phenyl)methanol is an organic compound with the molecular formula C9H10BrFO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with a bromine atom at the 3-position and a 2-fluoroethoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol typically involves multiple steps. One common method starts with the bromination of phenylmethanol to introduce the bromine atom at the 3-position. This is followed by the introduction of the 2-fluoroethoxy group at the 4-position through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-(2-fluoroethoxy)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of (3-Bromo-4-(2-fluoroethoxy)phenyl)aldehyde or (3-Bromo-4-(2-fluoroethoxy)phenyl)carboxylic acid.
Reduction: Formation of (4-(2-fluoroethoxy)phenyl)methanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-4-(2-fluoroethoxy)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluoroethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-2-(trifluoromethoxy)phenyl)methanol: Similar in structure but with a trifluoromethoxy group instead of a fluoroethoxy group.
(2-Bromo-4-chlorophenyl)(phenyl)methanol: Similar in structure but with a chlorophenyl group instead of a fluoroethoxy group.
Uniqueness
(3-Bromo-4-(2-fluoroethoxy)phenyl)methanol is unique due to the presence of both bromine and fluoroethoxy groups, which can impart distinct chemical and biological properties. These substitutions can affect the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H10BrFO2 |
|---|---|
Molecular Weight |
249.08 g/mol |
IUPAC Name |
[3-bromo-4-(2-fluoroethoxy)phenyl]methanol |
InChI |
InChI=1S/C9H10BrFO2/c10-8-5-7(6-12)1-2-9(8)13-4-3-11/h1-2,5,12H,3-4,6H2 |
InChI Key |
GILJLKDSXHAVPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


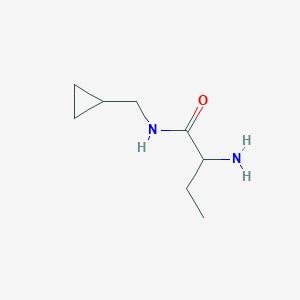
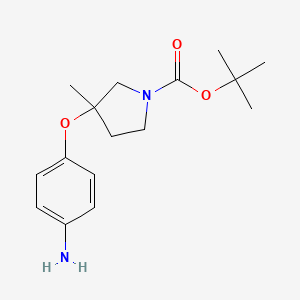
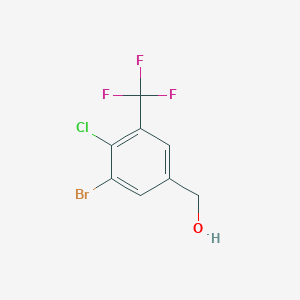
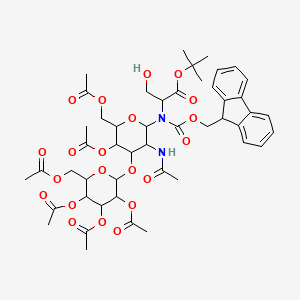
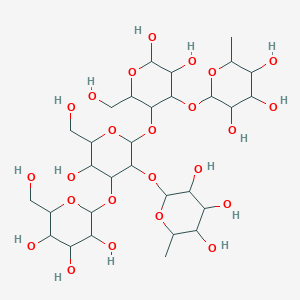
![4-[3-(3-Fluoro-phenyl)-propyl]-piperidine](/img/structure/B12078449.png)

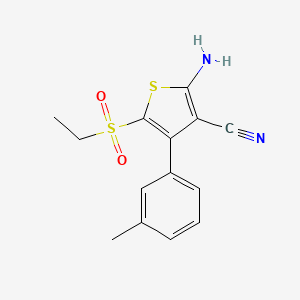


![6-bromo-3-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12078479.png)
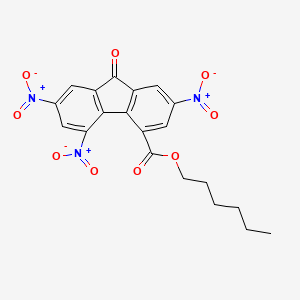

![1-[4-Amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12078487.png)
